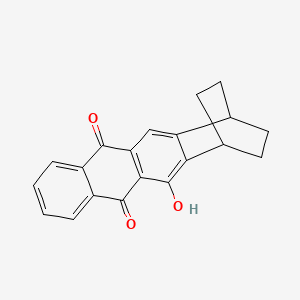
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione is an organic compound with a complex structure that includes multiple fused rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and efficient. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Shares a similar tetrahydro structure but lacks the hydroxy and ethanotetracene groups.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Contains similar hydroxy and tetrahydro groups but differs in the overall structure.
Uniqueness
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione is unique due to its specific combination of functional groups and fused ring structure.
Propiedades
Número CAS |
90633-62-8 |
|---|---|
Fórmula molecular |
C20H16O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3-hydroxypentacyclo[14.2.2.02,15.04,13.06,11]icosa-2,4(13),6,8,10,14-hexaene-5,12-dione |
InChI |
InChI=1S/C20H16O3/c21-18-12-3-1-2-4-13(12)19(22)17-15(18)9-14-10-5-7-11(8-6-10)16(14)20(17)23/h1-4,9-11,23H,5-8H2 |
Clave InChI |
CORKQSIQALFXAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


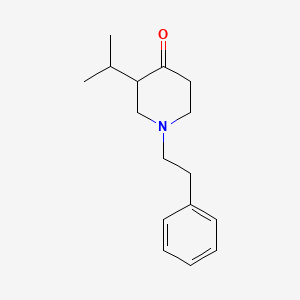
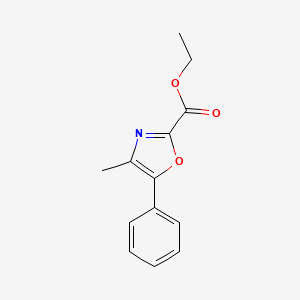
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
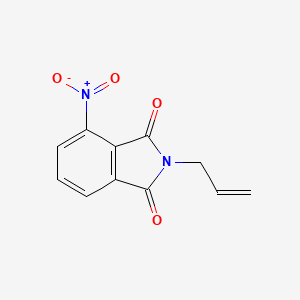
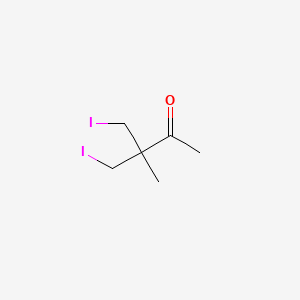
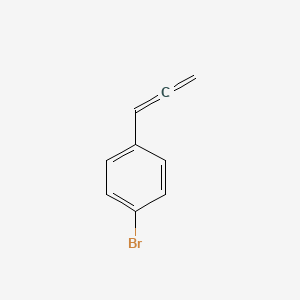
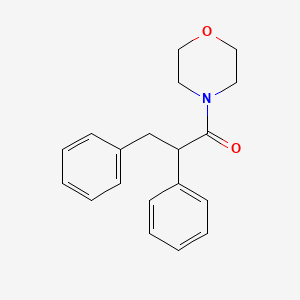
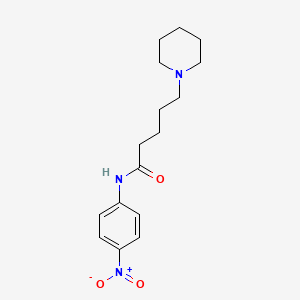
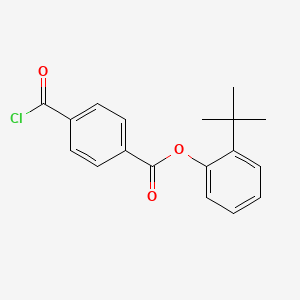

![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
